molecular formula C₂₁H₂₄O₄ B1146381 Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane CAS No. 34827-26-4

Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane

Cat. No.: B1146381
CAS No.: 34827-26-4
M. Wt: 340.41
InChI Key:
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Description

Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane is an organic compound characterized by the presence of two methylenedioxy groups attached to a central methane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane typically involves the reaction of 4,5-(methylenedioxy)-2-propylphenol with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired bisphenol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane can undergo various chemical reactions, including:

    Oxidation: The methylenedioxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane involves its interaction with specific molecular targets, such as enzymes or receptors. The methylenedioxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of oxidative stress and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • Bis[4,5-(methylenedioxy)-2-methylphenyl]-methane
  • Bis[4,5-(methylenedioxy)-2-ethylphenyl]-methane
  • Bis[4,5-(methylenedioxy)-2-butylphenyl]-methane

Uniqueness

Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various research purposes .

Properties

IUPAC Name

5-propyl-6-[(6-propyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-3-5-14-8-18-20(24-12-22-18)10-16(14)7-17-11-21-19(23-13-25-21)9-15(17)6-4-2/h8-11H,3-7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIJCKXNLPXDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1CC3=CC4=C(C=C3CCC)OCO4)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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